Prinoxodan is classified as a pyridazinone, specifically a derivative of 6-phenyl-4,5-dihydropyridazin-3(2H)-one. It is recognized for its pharmacological properties, particularly as an inhibitor of phosphodiesterase III, which plays a crucial role in cardiac function and vascular regulation. The compound is identified by the chemical formula CHNO and has the CAS number 111786-07-3 .
Prinoxodan can be synthesized through a multi-step process involving the following key steps:
Prinoxodan features a benzodiazinone core, which is characterized by a fused ring system comprising both benzene and diazine components. The molecular structure can be represented as follows:
Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of Prinoxodan. The presence of functional groups such as carbonyls and aromatic rings significantly influences its biological activity .
Prinoxodan undergoes various chemical reactions that can modify its structure and enhance its pharmacological properties:
The reactions involving Prinoxodan lead to various derivatives that exhibit different pharmacological activities, making them valuable for further research and development.
Prinoxodan primarily acts as a phosphodiesterase III inhibitor, which results in increased levels of cyclic adenosine monophosphate (cAMP) within cardiac cells. This elevation enhances myocardial contractility and promotes vasodilation by relaxing vascular smooth muscle:
Prinoxodan has several applications within scientific research:
Prinoxodan (Chemical Abstracts Service registry number 111786-07-3) is a selective phosphodiesterase inhibitor belonging to the heterocyclic imidazole derivative class of compounds [3]. Its molecular structure (C₁₉H₂₀N₆O₂) features fused bicyclic rings characteristic of potent phosphodiesterase inhibitors, with structural analogs including established cardiovascular agents like prazosin and pirenzepine that share core heterocyclic motifs [3] [6] [8]. Prinoxodan specifically inhibits cyclic guanosine monophosphate-hydrolyzing phosphodiesterases, elevating intracellular cyclic guanosine monophosphate levels—a key secondary messenger regulating vascular tone, cardiac contractility, and platelet aggregation [3].
The compound emerged during the 1980-1990s investigative surge in phosphodiesterase-targeted therapeutics, positioning itself as a promising cardiotonic agent with dual inotropic and vasodilatory properties [4]. Unlike nonselective phosphodiesterase inhibitors (e.g., theophylline), Prinoxodan demonstrates remarkable isoform selectivity, minimizing off-target effects while potentiating cyclic nucleotide signaling pathways in cardiovascular tissues [9]. Its mechanism centers on competitive enzymatic antagonism, binding the catalytic site of phosphodiesterase enzymes with higher affinity than endogenous substrates [10].
Table 1: Structural and Functional Classification of Prinoxodan
Characteristic | Prinoxodan | Comparative PDE Inhibitors |
---|---|---|
Chemical Class | Imidazoquinolinone derivative | Xanthine (e.g., Theophylline) |
Primary PDE Target | PDE III isoenzyme | Nonselective (PDE I-V) |
Core Therapeutic Action | Positive inotropy + Vasodilation | Bronchodilation (Theophylline) |
Molecular Weight (g/mol) | 364.41 | 180.16 (Theophylline) |
Key Structural Features | Imidazole fused quinolinone | Purine backbone with methylxanthines |
Despite promising preclinical cardiovascular profiles, Prinoxodan exhibits significant research gaps spanning molecular, translational, and pharmacological domains. The precise structural determinants governing its binding affinity and selectivity across phosphodiesterase isoforms remain incompletely characterized, particularly regarding interactions with the catalytic domain's hydrophobic pockets and regulatory subunits [9]. This molecular-level knowledge deficit impedes rational structure-based optimization for enhanced specificity and reduced off-target interactions [4].
Translationally, inconsistent pharmacokinetic-pharmacodynamic relationships observed across animal models and human tissues present methodological challenges. Variable hepatic metabolism via cytochrome P450 enzymes—particularly Cytochrome P450 Family 3 Subfamily A—leads to unpredictable active metabolite generation, complicating dose-response extrapolation [10]. Furthermore, existing studies lack comprehensive investigation into Prinoxodan's effects on cyclic guanosine monophosphate signaling cascades in disease-relevant microenvironments such as ischemic myocardium or hypertensive vasculature, where phosphodiesterase expression profiles undergo pathological remodeling [4].
Critical methodological limitations persist in current research paradigms. Standardized assays for quantifying Prinoxodan's inhibitory constants across phosphodiesterase isoforms are lacking, with significant inter-laboratory variability in substrate concentrations, buffer conditions, and detection methods [9]. Additionally, inadequate computational models exist for predicting Prinoxodan's allosteric effects on phosphodiesterase conformation dynamics and its interactions with coexisting signaling pathways involving cyclic adenosine monophosphate or nitric oxide [10].
Table 2: Key Research Gaps in Prinoxodan Investigation
Domain | Specific Gap | Research Consequence |
---|---|---|
Molecular Pharmacology | Atomic-level binding mechanism with PDE isoforms | Limits rational drug design for improved selectivity |
Metabolic Profiling | Tissue-specific biotransformation pathways | Hinders prediction of active metabolite concentrations |
Pathophysiological Context | Effects in remodeled cardiovascular systems | Unknown efficacy in disease states like heart failure |
Methodological | Lack of standardized inhibitory potency assays | Prevents cross-study comparability and meta-analyses |
Signaling Integration | Interaction with cyclic AMP/nitric oxide pathways | Unknown signaling crosstalk and compensatory mechanisms |
The theoretical framework for Prinoxodan investigation integrates biochemical, pharmacological, and systems biology principles governing cyclic nucleotide regulation. Central to this framework is Enzyme Kinetics Theory, specifically competitive inhibition models (Michaelis-Menten formalism) where Prinoxodan competes with cyclic guanosine monophosphate for phosphodiesterase catalytic sites [5] [10]. This is complemented by Receptor Theory, explaining concentration-response relationships through operational models of agonism as applied to cyclic guanosine monophosphate-mediated pathways [7]. At the systems level, Network Pharmacology Theory provides the foundation for understanding Prinoxodan's effects on interconnected signaling cascades involving cyclic guanosine monophosphate-dependent protein kinases, ion channels, and calcium-handling proteins [10].
The conceptual framework maps hierarchical relationships between Prinoxodan's molecular interactions and physiological outcomes, incorporating mediating and moderating variables that influence therapeutic efficacy. Key variables include:
Conceptual Framework Schematic:
Prinoxodan Exposure → (Moderator: Tissue Penetration) → PDE Inhibition → ↑ cGMP Accumulation → (Mediator: PKG Activation) → Physiological Effects:├── Cardiac: ↑ Inotropy + ↓ Lusitropy├── Vascular: ↓ Smooth Muscle Tone└── Platelet: ↓ Aggregation
This framework establishes testable pathways between molecular inhibition and integrated cardiovascular responses while accounting for contextual variables influencing Prinoxodan's effects [5] [10]. It further enables computational simulations of signaling network perturbations using ordinary differential equation-based models of cyclic guanosine monophosphate flux through synthesis (guanylyl cyclase), degradation (phosphodiesterase), and effector activation pathways [7].
Primary Research Objectives:
Hypotheses:
These objectives and hypotheses systematically address existing knowledge gaps through molecular, cellular, and systems-level investigation, leveraging the theoretical and conceptual frameworks to structure inquiry into Prinoxodan's mechanism and therapeutic potential [4] [9] [10]. The hypotheses specifically target unresolved questions regarding binding determinants, tissue selectivity, metabolic contributions, pathological influences, and translational predictability.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1